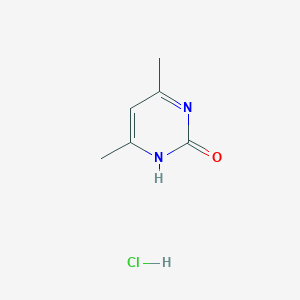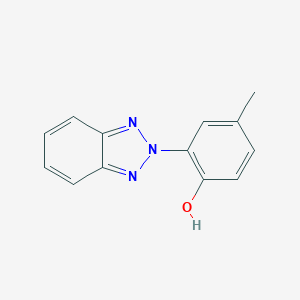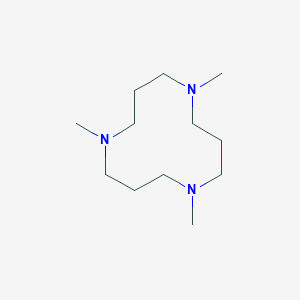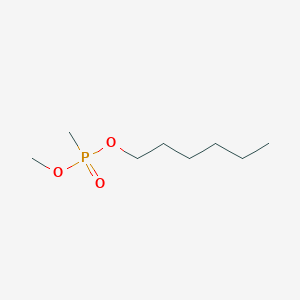
4,6-Dimethylpyrimidin-2-ol hydrochloride
Vue d'ensemble
Description
4,6-Dimethylpyrimidin-2-ol hydrochloride is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are important in biology and medicine, as they are components of DNA bases. The compound's structure and properties allow it to participate in various chemical reactions and form complexes with other molecules, making it a valuable intermediate in pharmaceutical and organic synthesis.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves multiple steps, including condensation, methylation, and crystallization. For instance, the preparation of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was achieved by reacting 2-amino-4,6-dimethylpyrimidine with potassium thiocyanate and methyl chloroformate in ethyl acetate, followed by recrystallization from dimethylformamide . Another synthesis pathway involves the reaction of thiourea with dimethyl carbonate, followed by condensation with acetylacetone and oxidation to yield 4,6-Dimethyl-2-methanesulfonylpyrimidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction. For example, the crystal structure of a related compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, was determined to belong to monoclinic symmetry with specific crystal parameters . Theoretical calculations using methods such as DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G can also provide insights into the atomic net charges and population of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including tautomerism, which is a chemical reaction that results in the migration of a hydrogen atom within a molecule . They can also participate in the formation of complexes with phenols through intermolecular hydrogen bonds, which are stable at high temperatures . Additionally, the synthesis of new compounds, such as 6-Aroylpyrido[2,3-d]pyrimidines, involves the reaction of pyrimidine derivatives with other reagents like dimethylformamide dimethyl acetal .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the density and melting points of these compounds . The presence of functional groups like methanesulfonyl or aminomethylene can affect their reactivity and solubility. The stability of complexes formed with phenols indicates that these compounds can withstand high temperatures without decomposing .
Applications De Recherche Scientifique
Molecular Recognition and Hydrogen Bonding
4,6-Dimethylpyrimidin-2-ol hydrochloride plays a role in molecular recognition processes, particularly involving hydrogen bonding. This is significant in the context of its presence in DNA bases and pharmaceuticals. Studies on various tautomeric forms of pyrimidines, including 4,6-dimethylpyrimidine, reveal insights into molecular interactions crucial for drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Complex Formation with Phenols
Research indicates that 4,6-dimethylpyrimidin-2-ol hydrochloride forms stable complexes with phenols, facilitated by intermolecular hydrogen bonds. These complexes demonstrate stability even at high temperatures (Erkin, Gurzhii, Klaptyuk, Firsanova, & Krutikov, 2017).
Synthesis and Crystal Structure Analysis
The compound has been used in synthesizing novel derivatives and analyzing their crystal structures, which is essential in understanding their physical and chemical properties. For example, a study detailed the synthesis of a specific derivative and provided insights through X-ray diffraction and theoretical calculations (Ren et al., 2006).
Biological Activity and Antimicrobial Potential
4,6-Dimethylpyrimidin-2-ol hydrochloride derivatives have been studied for their biological activities, particularly as antimicrobial agents. Research includes the synthesis of new compounds and evaluation of their antibacterial and antifungal activities (Aggarwal, Rani, Sharma, & Aneja, 2013).
Interaction with Metal Ions
This compound has been found to form complexes with various metal ions, which is relevant in studies of metal-ligand interactions in chemical and biological systems. The binding occurs through specific groups in the pyrimidine base (Dixon & Wells, 1986).
Ambidentate Ligand Behavior
It exhibits ambidentate ligand behavior, forming complexes with divalent metal ions. These studies provide valuable data on ligand-metal interactions and the potential applications of these complexes in various fields (Goodgame & Johns, 1981).
Pharmacological Screening
The pharmacological properties of new pyrimidine derivatives have been assessed, contributing to the development of potential pharmaceuticals. This includes evaluating their antibacterial and antifungal properties (Khan et al., 2015).
Supramolecular Structures
Research on 4,6-dimethylpyrimidin-2-ol hydrochloride derivatives also involves studying their supramolecular structures, which can provide insights into nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Photolysis Studies
Studies on the photolysis of this compound and its derivatives shed light on reaction mechanisms that are significant in environmental chemistry and photochemistry (Sen & Wells, 1981).
New Compound Synthesis and Biological Evaluation
The synthesis of novel derivatives and their biological evaluation, including as anticonvulsants, demonstrates the diverse potential applications of this compound in medicinal chemistry (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXETYYSLJRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955848 | |
| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidin-2-ol hydrochloride | |
CAS RN |
34289-60-6 | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34289-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034289606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34289-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954294M54S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)








